molecular formula C12H18BNO2 B071784 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 191171-55-8

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B071784
CAS No.: 191171-55-8
M. Wt: 219.09 g/mol
InChI Key: ZCJRWQDZPIIYLM-UHFFFAOYSA-N
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Description

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound with the molecular formula C12H18BNO2. It is a derivative of aniline, where the amino group is substituted with a boronic ester group. This compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Scientific Research Applications

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has a wide range of applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in pharmaceuticals and agrochemicals.

    Material Science: Employed in the development of organic electronic materials, such as OLEDs and conductive polymers.

    Medicinal Chemistry: Investigated for its potential in drug discovery, particularly in the synthesis of biologically active compounds.

    Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.

Safety and Hazards

The compound is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Protective measures such as wearing protective gloves and eye protection are recommended . If the compound comes into contact with the skin, it should be washed off with plenty of water . If eye irritation persists, medical advice should be sought .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves the reaction of aniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF), and the reaction is often heated to facilitate the formation of the boronic ester.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more robust catalysts and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

    Oxidation: The boronic ester group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to deprotonate the boronic ester.

    Oxidizing Agents: For converting the boronic ester to phenols.

Major Products

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation reactions.

    Substituted Anilines: From electrophilic aromatic substitution.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative used in similar coupling reactions.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: A closely related compound with similar reactivity but different substitution patterns.

Uniqueness

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly useful in certain synthetic applications where other boronic esters may not be as effective.

Properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJRWQDZPIIYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370422
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
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Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191171-55-8
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191171-55-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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